molecular formula C10H9Cl2FO2 B2495539 Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate CAS No. 1531504-82-1

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

Cat. No.: B2495539
CAS No.: 1531504-82-1
M. Wt: 251.08
InChI Key: FJVIXJUEWMBJHE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate (: 1531504-82-1) is an organic ester compound with a molecular formula of C 10 H 9 Cl 2 FO 2 and a molecular weight of 251.08 g/mol . This reagent serves as a versatile and valuable synthetic intermediate (building block) in organic chemistry and pharmaceutical research. Its structure, featuring both an ester group and a reactive halogenated phenyl ring, makes it a suitable precursor for developing more complex molecules through various reactions, including nucleophilic substitution and condensation . Researchers utilize this compound and its structural analogs in diverse applications, such as the synthesis of peptide mimetics and other pharmacologically active structures . The specific positioning of the chloro and fluoro substituents on the phenyl ring can significantly influence the compound's reactivity and the biological activity of resulting products, making it a point of interest in structure-activity relationship (SAR) studies . As a key intermediate, it can undergo further transformations like oxidation, reduction, or coupling reactions to yield acids, alcohols, or amides for downstream research and development . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use. It is strictly not for human or veterinary use .

Properties

IUPAC Name

ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVIXJUEWMBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro substituents are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and ethanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)hydrazono]acetate
  • CAS Number : 81321-37-1
  • Molecular Formula : C₁₀H₉Cl₂FN₂O₂
  • Molar Mass : 279.1 g/mol .

Structural Features :

  • Contains a chloro-substituted phenyl ring (3-chloro-4-fluorophenyl) and a hydrazono-acetate ester group.
  • The chlorine and fluorine atoms at the 3- and 4-positions of the phenyl ring enhance steric and electronic effects, influencing reactivity and intermolecular interactions.

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Applications References
Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate 3-Cl, 4-F C₁₀H₉Cl₂FN₂O₂ 279.1 Heterocyclic intermediate
Ethyl 2-(2,4-difluorophenyl)acetate 2-F, 4-F C₁₀H₁₀F₂O₂ 212.18 Crystal structure studies
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Cl (phenoxy group) C₁₂H₁₃ClO₄ 256.68 Agrochemical intermediates
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 4-F, 2,6-OCH₃ C₁₂H₁₅FO₄ 254.24 Pharmaceutical intermediates

Key Observations :

  • Fluorine and chlorine substitutions at ortho/meta/para positions modulate electronic effects (e.g., electron-withdrawing Cl/F increase electrophilicity).
  • Phenoxy or methoxy groups (e.g., in and ) enhance solubility but reduce reactivity compared to halogens.

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molar Mass (g/mol) Synthesis Method References
This compound Hydrazono-acetate C₁₀H₉Cl₂FN₂O₂ 279.1 Condensation with hydrazonoyl chlorides
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate Hydroxy-acetate C₁₀H₁₀ClFO₃ 232.64 Reduction or hydroxylation reactions
Ethyl 2-(7-((3-chloro-4-fluorophenyl)carbamoyl)-1H-benzimidazol-2-yl)acetate Benzimidazole-carbamoyl C₁₈H₁₃ClF₃N₃O₃ 412.10 Coupling with carbamoyl intermediates

Key Observations :

  • Replacement of the hydrazono group with hydroxyl () or carbamoyl-benzimidazole () alters biological activity.

Key Observations :

  • High yields (e.g., 90.4% for compound 10c ) suggest efficient synthetic routes for ureido-thiazole derivatives.
  • Thiazole-containing analogs (e.g., 10c ) show enhanced bioactivity due to heterocyclic stabilization and target specificity.

Biological Activity

Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is a synthetic organic compound characterized by its unique molecular structure, which includes both chloro and fluoro substituents on a phenyl ring attached to an ethyl acetate group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The presence of chloro and fluoro groups can significantly influence the compound's binding affinity and specificity towards molecular targets, leading to diverse biological effects. These interactions often involve:

  • Enzyme Inhibition or Activation : The compound can bind to the active sites of enzymes such as cytochrome P450, affecting their catalytic activity.
  • Gene Expression Modulation : It can influence transcription factors and regulatory proteins, leading to changes in the expression of genes involved in cellular processes like oxidative stress response and apoptosis.

Cellular Effects

Research indicates that this compound affects various cell types and processes, including:

  • Cell Signaling Pathways : The compound has been shown to modulate pathways that regulate cell proliferation and survival.
  • Oxidative Stress Response : It influences gene expression related to oxidative stress, suggesting potential protective roles against cellular damage.

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(4-chloro-3-fluorophenyl)acetateChloro and fluoro groups in different positionsSimilar enzyme inhibition properties
Ethyl 2-(3-chloro-4-methylphenyl)acetateMethyl group instead of fluoroDifferent potency in biological assays
Ethyl 2-(3-chloro-4-nitrophenyl)acetateNitro group instead of fluoroVarying effects on cellular metabolism

The specific positioning of the chloro and fluoro groups on the phenyl ring is critical for determining the compound's reactivity and biological activity compared to these analogs.

Case Studies

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. This has implications for developing new antibacterial agents.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.

Scientific Research Applications

This compound is utilized in several research areas:

  • Medicinal Chemistry : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Biochemistry : Used in studies focusing on enzyme inhibition and receptor binding assays.
  • Industrial Chemistry : Serves as an intermediate in synthesizing more complex organic molecules, contributing to pharmaceutical and agrochemical development.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate, and what critical parameters influence yield?

The compound is synthesized via condensation of hydrazine derivatives with acyl chlorides or esters. Critical parameters include:

  • Solvent choice : Chloroform or methanol enhances intermediate solubility, while dichloromethane improves reaction kinetics .
  • Temperature control : Maintaining 0–5°C during acid addition minimizes side reactions .
  • Anhydrous conditions : Necessary to prevent hydrolysis due to electron-withdrawing Cl/F substituents . Yields typically range from 19–50%, depending on purification methods (e.g., silica gel chromatography) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • 1H/13C NMR : Identifies ester protons (δ 4.2–4.4 ppm) and aromatic protons (δ 7.1–7.8 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peak at m/z 279.1 (M⁺) .
  • HPLC-UV : Purity assessment at 254 nm with C18 reverse-phase columns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields during scale-up synthesis?

  • Design of Experiments (DoE) : Evaluate solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH), and stoichiometric ratios .
  • In situ IR spectroscopy : Monitors reaction progress and identifies rate-limiting steps .
  • Solvent effects : Dichloromethane improves reaction rates compared to ethers due to better intermediate solubility .

Q. What strategies address conflicting crystallographic data during structure refinement of halogenated acetates?

  • SHELXL refinement : Use TWIN/BASF commands for twinned crystals and high-resolution data. Anisotropic displacement parameters resolve Cl/F positional disorder .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to validate packing motifs .

Q. How does the hydrazone linkage influence stability under physiological conditions?

  • pH-dependent hydrolysis : Protonation at gastric pH (1–2) accelerates degradation. Stability studies in buffers (pH 1–9) at 37°C show <5% degradation at pH 7.4 over 24 hours .
  • Comparative stability : The 3-chloro-4-fluorophenyl group enhances stability vs. methoxy analogs (e.g., 27143-07-3) due to reduced electron-donating effects .

Q. What computational methods predict the compound’s binding affinity to serine proteases in anticoagulation studies?

  • Molecular docking (AutoDock Vina) : Uses thrombin’s crystal structure (PDB 1PPB) to model interactions with the active site .
  • QSAR models : Incorporate Hammett σ values for Cl/F substituents, showing enhanced inhibitory activity (IC50 ≈ 2.1 µM) vs. non-halogenated analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across structural analogs?

  • SAR studies : Compare inhibition of coagulation factors (e.g., Factor Xa) between 3-chloro-4-fluoro and 4-methoxy analogs (CAS 27143-07-3). Fluorinated derivatives show 3-fold higher activity due to increased electronegativity .
  • Enzyme kinetics : Michaelis-Menten analysis reveals non-competitive inhibition for the target compound (Ki = 1.8 µM) vs. uncompetitive inhibition for 4-chloro-2-fluorophenylacetate (CAS 188424-98-8) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution (SHELXD) and refinement (SHELXL) .
  • Kinetic studies : UV-Vis spectroscopy to monitor reaction progress at λmax = 320 nm .
  • Stability assays : LC-MS quantification of degradation products in simulated physiological buffers .

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